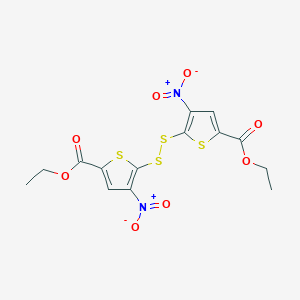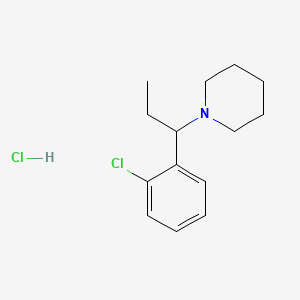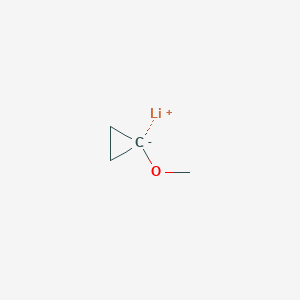
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is an organic compound with a pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with olefins using a photocatalyst under mild conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification reactions. The process involves the reaction of carboxylic acids with alcohols in the presence of a catalyst, such as sulfuric acid . This method is widely used due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various esters, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved include the inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) and increased plasma lipoprotein lipase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with similar ester functionalities.
Ethyl lactate: A simpler ester used in various industrial applications.
Uniqueness
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
76529-79-8 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-12-8-6-5-7(10-8)9(11)13-4-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
CHHBRBKLDYAWRV-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC1=N[C@@H](CC1)C(=O)OCC |
Kanonische SMILES |
CCOC1=NC(CC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


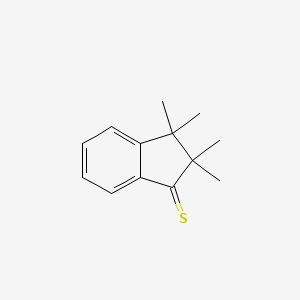
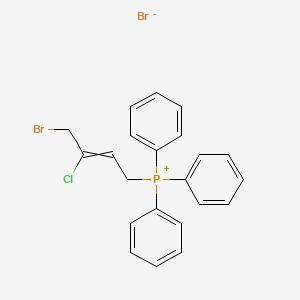
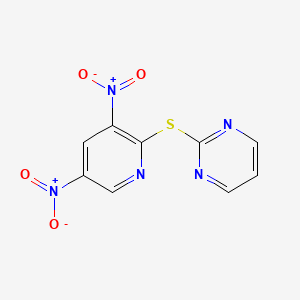
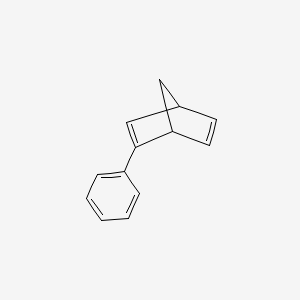
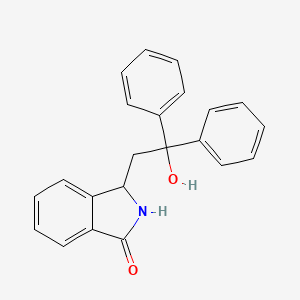
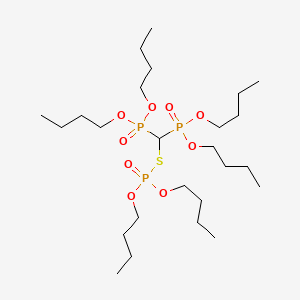
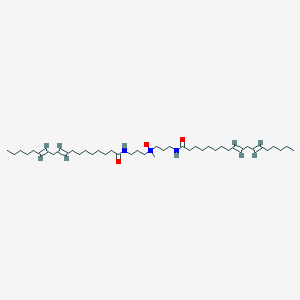
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
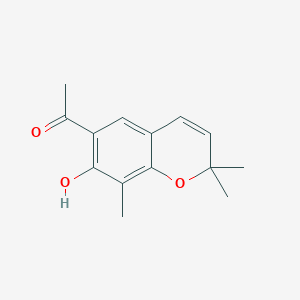
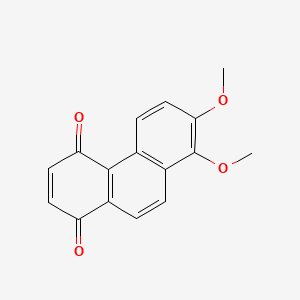
![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
